molecular formula C9H14N2 B13173947 (2-Amino-2-phenylethyl)(methyl)amine

(2-Amino-2-phenylethyl)(methyl)amine

Cat. No.: B13173947
M. Wt: 150.22 g/mol
InChI Key: KJYMPQAJEPMXKR-UHFFFAOYSA-N
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Description

(2-Amino-2-phenylethyl)(methyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylethyl structure, with an additional methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenylethyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Another method involves the reductive amination of phenylacetone with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is also common to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-phenylethyl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Alkyl halides (e.g., methyl iodide), acyl halides (e.g., acetyl chloride), and bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Imines, nitriles, and carboxylic acids.

    Reduction: Secondary and tertiary amines.

    Substitution: Substituted amines and amides.

Scientific Research Applications

(2-Amino-2-phenylethyl)(methyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to phenethylamine and other biologically active amines.

    Medicine: Research explores its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Amino-2-phenylethyl)(methyl)amine involves its interaction with various molecular targets in the body. It is believed to act on trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction modulates the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby influencing mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.

    Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Methamphetamine: A powerful central nervous system stimulant with high potential for abuse and addiction.

Uniqueness

(2-Amino-2-phenylethyl)(methyl)amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike phenethylamine, it has an additional methyl group that enhances its stability and bioavailability. Compared to amphetamine and methamphetamine, it exhibits a different spectrum of activity and potential therapeutic applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N'-methyl-1-phenylethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3

InChI Key

KJYMPQAJEPMXKR-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CC=C1)N

Origin of Product

United States

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